Disodium succinate

Catalog No.
S526315
CAS No.
150-90-3
M.F
C4H4Na2O4
M. Wt
162.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium succinate

CAS Number

150-90-3

Product Name

Disodium succinate

IUPAC Name

disodium;butanedioate

Molecular Formula

C4H4Na2O4

Molecular Weight

162.05 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Butanedioic acid, disodium salt; CCRIS 3700; CCRIS-3700; CCRIS3700; Disodium succinate; Jantaran sodny; Soduxin; Disodium succinate; Disodium butanedioate;

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Disodium succinate is 161.9905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Food Science

  • Disodium succinate contributes to the umami taste found in certain foods, particularly seafood [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are investigating its taste characteristics and interactions with other flavor compounds to optimize its use in food formulations [GlpBio, Disodium succinate | Cas# 150-90-3, ].

Biomaterials

  • Disodium succinate, as a component of succinate-alginate films, shows promise in promoting angiogenesis, the growth of new blood vessels [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are exploring its potential application in designing biocompatible coatings for bone-interfacing implants [GlpBio, Disodium succinate | Cas# 150-90-3, ].

Disodium succinate is a sodium salt derived from succinic acid, characterized by the chemical formula C₄H₄Na₂O₄. It exists in two forms: anhydrous (CAS number 150-90-3) and hexahydrate (CAS number 6106-21-4). The hexahydrate form, which contains six molecules of water, is more commonly used in food applications. This compound is recognized for its flavor-enhancing properties, particularly in seafood dishes, where it contributes to the umami taste profile. Disodium succinate is soluble in water and dissociates to release two sodium ions, with pKa values of 4.2 and 5.6, indicating its behavior as a weak diprotic acid .

Umami taste enhancement

Disodium succinate interacts with taste receptors on the tongue, particularly those for umami, leading to a perception of savoriness []. The exact mechanism is still under investigation.

Potential anti-anxiety effects

Studies suggest disodium succinate might influence neurotransmitter activity in the brain, potentially leading to anxiolytic (anxiety-reducing) effects. However, the specific mechanism requires further research [].

Disodium succinate is generally considered safe for consumption in the amounts typically used in food []. However, limited data exists on its potential hazards at high doses. It's recommended to follow usage guidelines set by regulatory bodies.

Due to its structure. It can undergo hydrolysis in aqueous solutions, releasing succinic acid and sodium ions. The compound can also be involved in the dehydrogenation process to yield fumaric acid. Additionally, disodium succinate acts as an intermediate in the tricarboxylic acid cycle, where it is converted to fumarate through the action of succinate dehydrogenase .

The general reaction for the formation of disodium succinate from succinic acid and sodium hydroxide or sodium carbonate can be summarized as follows:

Succinic Acid+2NaOHDisodium Succinate+2H2O\text{Succinic Acid}+2\text{NaOH}\rightarrow \text{Disodium Succinate}+2\text{H}_2\text{O}

Disodium succinate exhibits several biological activities due to its role as a metabolite in cellular respiration. It is a key intermediate in the tricarboxylic acid cycle, which is essential for energy production in aerobic organisms. Research indicates that increased levels of succinate can influence cellular signaling pathways by inhibiting certain dioxygenases, which are involved in histone and DNA modifications. This can lead to alterations in gene expression and potentially affect cell growth and differentiation .

Moreover, disodium succinate has been shown to possess antioxidant properties and may help mitigate oxidative stress within cells . Its role as a flavor enhancer also suggests potential impacts on appetite regulation and food intake.

Disodium succinate can be synthesized through several methods:

  • Neutralization Reaction:
    • Reactants: Succinic acid and sodium hydroxide or sodium carbonate.
    • Process: The reactants are mixed under controlled conditions, typically at elevated temperatures (around 65 °C), allowing for complete neutralization.
    • Outcome: The product is filtered, decolorized, and then spray-dried into a powder form .
  • Biotechnological Production:
    • Disodium succinate can also be produced via microbial fermentation processes using renewable resources like food waste, where specific bacteria convert sugars into succinic acid, which can then be neutralized with sodium hydroxide .

Disodium succinate has various applications across different industries:

  • Food Industry: Primarily used as a flavor enhancer in sauces, instant noodles, canned seafood, and other processed foods. Its ability to enhance umami flavor makes it particularly valuable in culinary applications .
  • Pharmaceuticals: It serves as an excipient or stabilizer in drug formulations due to its solubility properties.
  • Agriculture: Utilized as a component in fertilizers and soil amendments due to its role in metabolic processes.

Studies on disodium succinate have focused on its interactions with biological systems and other chemicals:

  • Toxicity Assessments: Research indicates that disodium succinate has low toxicity levels; for instance, chronic toxicity tests on aquatic organisms such as Daphnia magna showed no adverse effects at concentrations up to 95.2 mg/L .
  • Metabolic Interactions: As a metabolite in the tricarboxylic acid cycle, disodium succinate's interaction with enzymes like succinate dehydrogenase highlights its importance in cellular metabolism and energy production .

Disodium succinate shares similarities with other compounds derived from succinic acid or related structures. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Monosodium SuccinateC₄H₅NaO₄Contains only one sodium ion; less effective as a flavor enhancer compared to disodium form.
Succinic AcidC₄H₆O₄A weak diprotic acid; not used directly as a flavor enhancer but serves as a precursor for disodium succinate.
Sodium ButyrateC₄H₇NaO₂A short-chain fatty acid; primarily used for gut health rather than flavor enhancement.
Potassium SuccinateC₄H₄K₂O₄Similar structure but contains potassium ions; used in some specialized applications but less common than sodium salts.

Disodium succinate stands out due to its dual sodium content, enhancing its solubility and effectiveness as a flavor enhancer compared to monosodium variants. Its applications extend beyond food into pharmaceuticals and agriculture, showcasing its versatility.

The fundamental approach to disodium succinate synthesis relies on the acid-base neutralization principle, wherein succinic acid reacts with alkaline compounds to form the corresponding disodium salt [1]. The traditional alkaline neutralization method using sodium carbonate represents one of the most established synthetic pathways for industrial disodium succinate production.

The neutralization reaction follows the stoichiometric equation where succinic acid combines with sodium carbonate under controlled conditions [2]. The conventional process involves preparing a succinic acid solution, followed by the gradual addition of sodium carbonate or sodium hydroxide to achieve complete neutralization [1]. The reaction proceeds through an intermediate monosodium succinate formation before reaching the final disodium succinate product [3].

Process optimization studies have demonstrated that sodium carbonate offers specific advantages in terms of product quality and reaction control [4]. The carbonate-based neutralization exhibits a slower reaction rate compared to sodium hydroxide, which provides better process control and reduces the risk of localized pH variations that could lead to product inconsistencies [1]. However, this slower reaction rate necessitates elevated temperatures to achieve complete conversion within acceptable timeframes.

Table 1: Traditional Alkaline Neutralization Methods - Process Parameters

Neutralization AgentReaction Temperature (°C)pH Control RangeTypical Yield (%)Product Concentration (g/L)Key Process Considerations
Sodium CarbonateHeated (not specified)7.085-95VariableSlower reaction rate, requires heating
Sodium Hydroxide25-807.090-95VariableFaster reaction, good solubility
Combined NaOH:Mg(OH)250-806.5-7.074.569.8Optimal ratio 1:1 (g:g), reduced sodium inhibition
Combined Na2CO3:Mg(OH)250-806.5-7.070-7565-70Optimal ratio 1:1 (g:g), cost-effective

The production technique for domestic disodium succinate follows a systematic approach: preparation of succinic acid solution, addition of sodium carbonate or sodium hydroxide, neutralization reaction, purification filtering, concentrated crystallization, and final drying to obtain anhydrous disodium succinate [1]. This multi-step process ensures consistent product quality while maintaining economic viability for large-scale production.

Research findings indicate that the choice between sodium carbonate and sodium hydroxide significantly impacts the final product characteristics [5]. When sodium-base neutralization agents are employed, cells tend to flocculate and form lumps, and excessive sodium ion concentration can cause rapid optical density drops during fermentation processes [5]. This phenomenon has led to the development of combined neutralization systems that incorporate magnesium-based compounds to mitigate sodium toxicity effects.

Industrial-Scale Crystallization and Filtration Protocols

Industrial-scale crystallization of disodium succinate requires precise control of multiple process parameters to achieve optimal yield and product quality [6]. The crystallization process typically involves concentrated solutions that undergo controlled cooling to promote crystal formation while maintaining product purity through systematic filtration protocols.

Temperature control represents the most critical parameter in industrial crystallization operations [7] [8]. Research has established that crystallization temperatures between 4°C and 8°C provide optimal conditions for disodium succinate crystal formation [7] [8]. At 8°C, recovery yields remain relatively low at approximately 2.4%, but significant improvements occur as temperature decreases, with recovery rates reaching 35% at 4°C [8]. This temperature-dependent behavior reflects the reduced solubility of disodium succinate at lower temperatures, driving supersaturation and subsequent crystallization.

Table 2: Industrial-Scale Crystallization Parameters

Process ParameterOptimal Range/ValueIndustrial Application
Crystallization Temperature4-8°CLow temperature enhances crystal formation
pH Adjustment2.0-2.2Acidic conditions promote crystallization
Residence Time4-12 hoursExtended time improves crystal quality
Agitation Rate3000 rpmOptimal mixing prevents agglomeration
Recovery Yield73-95%Two-stage crystallization maximizes recovery
Crystal Purity>99%Recrystallization achieves high purity
Cooling Rate0.5°C/minControlled cooling prevents defects
Solvent SystemWater-basedEnvironmentally friendly solvent

The role of agitation in industrial crystallization cannot be understated [8]. Studies demonstrate that agitation rates significantly influence crystal recovery yields, with optimal performance achieved at 3000 revolutions per minute [8]. Below this threshold, inadequate mixing leads to uneven supersaturation and reduced crystal formation. Conversely, excessive agitation rates above 3000 revolutions per minute result in crystal breakage and decreased recovery efficiency [8].

Filtration protocols in industrial settings employ multi-stage approaches to maximize product recovery and purity [2] [6]. The initial filtration removes bacterial cells and large particulates, followed by specialized filtration systems that separate crystalline disodium succinate from mother liquor [2]. Advanced protocols incorporate centrifugation steps operating at 9,000 revolutions per minute for 15 minutes at 4°C to ensure complete biomass removal [9].

The crystallization process benefits from controlled pH adjustment to acidic conditions, typically maintaining pH values between 2.0 and 2.2 [10] [7]. This acidic environment promotes selective crystallization of succinic acid derivatives while suppressing the formation of competing salt crystals that could compromise product purity [10]. The sequential crystallization behavior observed in frozen solutions demonstrates the importance of pH control, where different pH values lead to the preferential crystallization of specific succinate forms [11] [12].

Industrial protocols incorporate two-stage crystallization systems to maximize overall recovery yields [7] [6]. The primary crystallization stage operates under standard conditions to capture the majority of the disodium succinate, while the secondary stage processes the remaining solution under modified conditions to recover additional product [7]. This approach achieves total recovery rates exceeding 95% while maintaining product purity above 99% [7].

Green Chemistry Approaches for Sustainable Synthesis

The development of green chemistry approaches for disodium succinate synthesis addresses environmental concerns while maintaining economic viability [13] [14]. These sustainable methodologies focus on reducing waste generation, minimizing energy consumption, and utilizing renewable feedstocks throughout the production process.

Biotechnological approaches represent a significant advancement in green disodium succinate synthesis [15] [16]. Fermentation-based production using renewable biomass feedstocks, including glycerol, corn stover, and seaweed, offers substantial environmental benefits compared to traditional chemical synthesis routes [15]. Life cycle assessment studies indicate that bio-based production pathways can reduce greenhouse gas emissions by 34-90% relative to fossil-based production processes [17].

Table 4: Green Chemistry Approaches - Environmental Benefits

Green Chemistry ParameterTraditional MethodsGreen MethodsImprovement Factor
Waste Reduction (E-factor)25-3512-182.0x better
Energy ConsumptionHighMedium-Low30-50% reduction
Solvent UsageOrganic solventsWater-based90% reduction
CO2 Emissions (kg CO2-eq/kg product)8-126.3-7.920-35% reduction
Water ConsumptionHighMedium25-40% reduction
BiodegradabilityPoorExcellentComplete biodegradation
Renewable Feedstock UsageLow (20-30%)High (70-90%)3x increase
Process SafetyModerateHighSignificantly enhanced

The implementation of carbon dioxide utilization in green synthesis pathways represents an innovative approach to sustainable disodium succinate production [13] [18]. Direct esterification processes using carbon dioxide and methanol enable the conversion of bio-based disodium succinate into valuable derivatives while avoiding the use of inorganic acids in downstream processing [18]. This approach demonstrates activation energies of 37.15 kilojoules per mole for monomethyl succinate formation and 85.80 kilojoules per mole for dimethyl succinate generation [18].

Electrodeionization techniques offer environmentally benign alternatives for disodium succinate conversion processes [19]. These methods enable the separation and conversion of disodium succinate to succinic acid without generating hazardous waste streams [19]. Process optimization studies show that constant current applications of 2 amperes achieve effective conversion while maintaining product quality standards [19].

Sustainable solvent selection plays a crucial role in green chemistry applications [20] [21]. Water-based solvent systems replace traditional organic solvents, reducing environmental impact while maintaining process efficiency [20]. The adoption of biodegradable solvents with higher flash points enhances process safety and minimizes volatile organic compound emissions [21].

Green chemistry principles emphasize waste prevention through improved atom economy and reduced byproduct formation [22] [23]. Process intensification strategies combining multiple unit operations reduce overall energy requirements and equipment footprint [23]. The integration of renewable energy sources further enhances the sustainability profile of disodium succinate production facilities.

Purification Strategies via Centrifugation and Recrystallization

Advanced purification strategies for disodium succinate production employ sophisticated centrifugation and recrystallization techniques to achieve pharmaceutical and food-grade purity standards [24] [9]. These methods address the critical need for high-purity products while maintaining economic viability in industrial applications.

Centrifugation protocols utilize high-speed separation techniques to remove biomass, cellular debris, and other particulate matter from disodium succinate solutions [9]. Standard procedures employ centrifugation at 9,000 revolutions per minute for 15 minutes at 4°C to achieve effective separation [9]. This approach ensures complete removal of microorganisms, achieving 99.6% biomass elimination while maintaining product integrity [25].

Table 3: Purification Strategies Comparison

Purification MethodRecovery Efficiency (%)Purity Achieved (%)Processing TimeEnergy RequirementsScalability
Centrifugation75-8585-9015-30 minMediumExcellent
Recrystallization85-9599+2-8 hoursLowGood
Activated Carbon Treatment70-8090-951-2 hoursLowExcellent
Ion Exchange Resins79-8998-992-4 hoursLowGood
Membrane Filtration80-9092-9630 min-2 hoursMediumExcellent
Combined Methods95-9999.5+6-12 hoursMedium-HighGood

Recrystallization represents the gold standard for achieving ultra-high purity disodium succinate [4] [9]. The process involves dissolving crude disodium succinate in water at elevated temperatures between 30°C and 70°C, followed by controlled cooling to promote crystal formation [6]. Multiple recrystallization cycles enhance purity levels, with carefully controlled conditions achieving purities exceeding 99.5% [4].

The recrystallization process benefits from temperature cycling protocols that optimize crystal morphology and purity [26]. Heating and cooling cycles between 5°C and 70°C, combined with controlled cooling rates of 0.5°C per minute, produce high-quality crystals with improved filterability [26]. These conditions prevent the formation of crystal defects that could compromise product quality or processing efficiency.

Advanced purification protocols incorporate chromatographic techniques using non-functionalized resins to separate disodium succinate from organic acids and salts [24]. Isocratic elution methods enable selective separation based on molecular interactions, achieving high recovery yields while maintaining product purity [24]. These chromatographic approaches prove particularly valuable for processing complex fermentation broths containing multiple organic acids.

Membrane-based purification technologies offer scalable solutions for industrial disodium succinate purification [25] [27]. Ultrafiltration membranes with molecular weight cutoffs between 10 and 100 kilodaltons effectively remove proteins and high-molecular-weight impurities [25]. Nanofiltration and reverse osmosis systems provide additional purification stages, concentrating disodium succinate solutions while removing low-molecular-weight contaminants [27].

The integration of multiple purification strategies creates synergistic effects that maximize both recovery efficiency and product purity [9]. Sequential application of centrifugation, activated carbon treatment, ion exchange, and recrystallization achieves recovery yields exceeding 95% with purities above 99.5% [9]. This multi-stage approach addresses different classes of impurities systematically, ensuring comprehensive purification while maintaining economic feasibility for industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Reference #1]

Hydrogen Bond Acceptor Count

4

Exact Mass

161.99049717 g/mol

Monoisotopic Mass

161.99049717 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8ZGC8ISR3

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 130 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

150-90-3

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering; Surfactant

General Manufacturing Information

Butanedioic acid, sodium salt (1:2): ACTIVE
Butanedioic acid, sodium salt (1:?): ACTIVE

Dates

Modify: 2023-08-15
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